- Visible light mediated Iron-Catalyzed synthesis of C-3 alkylated Indoles, bisindolylmethanes and flavanones using alcohols, Tetrahedron Letters, 2023, 119,
Cas no 97005-76-0 (4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-)
97005-76-0 structure
Product Name:4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
N.o CAS:97005-76-0
MF:C16H14O3
MW:254.280564785004
MDL:MFCD00017704
CID:803459
PubChem ID:102928
Update Time:2025-11-01
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
- 4'-METHOXYFLAVANONE
- METHOXYFLAVANONE,4'
- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- (±)-4′-Methoxyflavanone
- 2-(4-Methoxyphenyl)chroman-4-one
- 97005-76-0
- CHEBI:63329
- XR5E5L2ZYW
- ST070122
- 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- HMS2194L24
- ACon1_000211
- WS-01001
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
- (+/-)-2-(4-methoxyphenyl)chroman-4-one
- 2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
- CS-0159089
- 4'-Methoxyflavanone, (S)-
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, (S)-
- Oprea1_635195
- AKOS024283785
- Flavanone, 4'-methoxy-
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- UNII-XR5E5L2ZYW
- 4''-Methoxyflavanone
- D86466
- BRD-A59654870-001-01-6
- DB-047765
- Oprea1_176638
- MLS000574900
- DTXSID80914217
- (S)-2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- MEGxp0_001700
- DB-116312
- C19895
- HMS3328G04
- NSC50187
- 4H-1-Benzopyran-4-one,3-dihydro-2-(4-methoxyphenyl)-
- CHEMBL241909
- BDBM50310195
- 2-(4-Methoxy-phenyl)-chroman-4-one
- SMR000156254
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one #
- MFCD00017704
- SCHEMBL127704
- NSC-50187
- HY-N9246
- 3034-08-0
-
- MDL: MFCD00017704
- Inchi: 1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
- Chave InChI: QIUYUYOXCGBABP-UHFFFAOYSA-N
- SMILES: O=C1CC(C2C=CC(OC)=CC=2)OC2C1=CC=CC=2
Propriedades Computadas
- Massa Exacta: 254.09400
- Massa monoisotópica: 254.094294304g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 2
- Complexidade: 320
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: none
- Superfície polar topológica: 35.5Ų
Propriedades Experimentais
- Densidade: 1.199±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 155-158 ºC
- Solubilidade: Insuluble (9.4E-3 g/L) (25 ºC),
- PSA: 35.53000
- LogP: 3.40170
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19280-20mg |
4'-METHOXYFLAVANONE |
97005-76-0 | 20mg |
¥658.0 | 2022-04-27 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-1 mg |
4'-Methoxyflavanone |
97005-76-0 | 1mg |
¥570.00 | 2022-04-26 | ||
| Chemenu | CM482707-250mg |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 250mg |
$*** | 2023-05-04 | |
| Chemenu | CM482707-1g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 1g |
$*** | 2023-05-04 | |
| Chemenu | CM482707-5g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 5g |
$*** | 2023-05-04 | |
| abcr | AB151996-250 mg |
4'-Methoxyflavanone |
97005-76-0 | 250mg |
€96.20 | 2023-05-09 | ||
| abcr | AB151996-1 g |
4'-Methoxyflavanone |
97005-76-0 | 1g |
€188.60 | 2023-05-09 | ||
| eNovation Chemicals LLC | Y1015376-1g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |
97005-76-0 | 95% | 1g |
$180 | 2024-06-05 | |
| TargetMol Chemicals | TN3050-20 mg |
4'-Methoxyflavanone |
97005-76-0 | 98% | 20mg |
¥ 640 | 2023-07-11 | |
| TargetMol Chemicals | TN3050-1 mL * 10 mM (in DMSO) |
4'-Methoxyflavanone |
97005-76-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 380 | 2023-07-11 |
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Dicarbonylhydro[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-2-hydroxy-1,3-bis(trimethylsi… Solvents: o-Xylene ; 24 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Silica , Bismuth trichloride (silica supported) Solvents: Water
1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C
1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C
Referência
- An improved procedure for the isomerisation of 2'-hydroxy-substituted chalcones to flavanones using silica supported-BiCl3 under dry conditions, Journal of Chemical Research, 2003, (2003), 572-573
Método de produção 3
Condições de reacção
1.1 Catalysts: 1-Methylimidazole Solvents: Dimethyl sulfoxide ; 8 h, 100 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- An efficient and facile synthesis of flavanones catalyzed by N-methylimidazole, Journal of the Serbian Chemical Society, 2013, 78(7), 917-920
Método de produção 4
Condições de reacção
1.1 Catalysts: Zinc chloride ; 8 min
Referência
- EPZ10R-catalyzed simple and efficient synthesis of flavanones, Organic Chemistry: An Indian Journal, 2011, 7(3), 161-164
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; overnight, reflux
Referência
- Synthesis of pyrazole-substituted chromene analogues with selective anti-leukemic activity, Russian Journal of General Chemistry, 2017, 87(10), 2421-2428
Método de produção 6
Condições de reacção
1.1 Reagents: Methanol , Hydrochloric acid Solvents: Water ; 48 h, reflux
Referência
- Efficient Access to Chromeno[4,3- b ]quinolines Related to Dependensin, Synlett, 2017, 28(15), 1979-1983
Método de produção 7
Condições de reacção
1.1 Catalysts: 1-Butylimidazolium tetrafluoroborate ; 10 min, rt
Referência
- A novel synthesis and antimicrobial activity of flavanone using environmental friendly catalyst H[bimBF4], Research Journal of Pharmaceutical, 2010, 1(4), 809-815
Método de produção 8
Condições de reacção
1.1 Catalysts: Silica , Molybdenum phosphorus hydroxide oxide Solvents: Ethanol ; 9 h, reflux
Referência
- Synthesis of flavanones, azaflavanones, and thioflavanones catalyzed by PMA-SiO2 as a mild, efficient, and reusable catalyst, Monatshefte fuer Chemie, 2012, 143(5), 797-800
Método de produção 9
Condições de reacção
1.1 Catalysts: Silica , Ferric hydrogen sulfate Solvents: Ethanol ; 9 h, 78 °C
Referência
- Fe(HSO4)3/SiO2, an efficient and heterogeneous catalyst for one-pot synthesis of 2-aryl-chromene-4-ones (flavanones), Natural Product Research, 2014, 28(7), 438-443
Método de produção 10
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Dichloromethane , Toluene ; 3 min, 0 °C; 10 min, 0 °C
Referência
- A novel synthesis of flavanones from 2-hydroxybenzoic acids, Bulletin of the Korean Chemical Society, 2007, 28(5), 859-862
Método de produção 11
Condições de reacção
1.1 Catalysts: Copper oxide (CuO) (nanocomposite with reduced graphene oxide) , Graphene (oxide, reduced, nanocomposite with CuO) Solvents: Water ; 30 min, reflux
Referência
- Copper Oxide/Reduced Graphene Oxide Nanocomposite-Catalyzed Synthesis of Flavanones and Flavanones with Triazole Hybrid Molecules in One Pot: A Green and Sustainable Approach, ACS Omega, 2018, 3(7), 7288-7299
Método de produção 12
Condições de reacção
1.1 Reagents: Aniline , Calcium chloride Solvents: Ethanol ; 8 h, reflux
Referência
- An efficient synthesis of flavanones and their docking studies with aldose reductase, Medicinal Chemistry Research, 2017, 26(5), 987-998
Método de produção 13
Condições de reacção
1.1 Catalysts: D-arabino-Hexitol, 1-C-[(aminocarbonyl)amino]-2-deoxy-, hydrochloride, sodium sa… ; 60 min, 60 - 65 °C
Referência
- A facile and efficient synthesis of flavanones by using novel ionic liquid, World Journal of Pharmaceutical Research, 2015, 4(3), 909-914
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 24 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Synthesis, characterization and biological evaluation of 2-aryl-4-phenyl-2H-chromene-3-benzimadazoles, Heterocyclic Letters, 2017, 7(2), 385-394
Método de produção 15
Condições de reacção
1.1 Reagents: Water , Phosphorus oxychloride ; 45 min, 70 - 75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones, Synthetic Communications, 2019, 49(21), 2805-2814
Método de produção 16
Condições de reacção
1.1 Catalysts: Methanesulfonic acid Solvents: Acetic acid ; 1.35 h, reflux
Referência
- An improved and eco-friendly method for the synthesis of flavanone by the cyclization of 2'-hydroxy chalcone using methane sulfonic acid as catalyst, Chemistry Journal, 2012, 2(3), 106-110
Método de produção 17
Condições de reacção
1.1 Catalysts: Cobalt copper iron oxide (Co0.5Cu0.5Fe2O4) Solvents: Ethanol ; 65 min, 80 °C
Referência
- Cooperative Activation in the Synthesis of Flavanone Antioxidants Using a Simple and Highly Efficient Magnetically Recoverable Nano-Cu-CoFe2O4 Catalyst, Polycyclic Aromatic Compounds, 2018, 38(5), 464-478
Método de produção 18
Condições de reacção
1.1 Reagents: Aniline Catalysts: Iodine Solvents: Methanol ; 20 h, 40 °C
Referência
- Iodine catalyzed one-pot synthesis of flavanone and tetrahydropyrimidine derivatives via Mannich type reaction, Tetrahedron, 2012, 68(4), 1321-1329
Método de produção 19
Condições de reacção
1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ; 3 h, 80 °C
1.2 Solvents: Water ; 10 min, cooled
1.2 Solvents: Water ; 10 min, cooled
Referência
- K2S2O8-Mediated efficient oxidative deoximation of flavonoid oximes under mild reaction conditions, ChemistrySelect, 2019, 4(25), 7572-7576
Método de produção 20
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt
Referência
- Method for preparing flavanone derivatives by cyclodehydration, Korea, , ,
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Raw materials
- 3-Hydroxy-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1-propanone
- 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
- p-Methoxybenzaldehyde
- (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 4-Methoxybenzyl alcohol
- 2'-Hydroxyacetophenone
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-, oxime
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Preparation Products
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
Número da Ordem:A1196045
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:29
Preço ($):338.0
E- mail:sales@amadischem.com
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Literatura Relacionada
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
Pureza:99%
Quantidade:5g
Preço ($):338.0